molecular formula C15H12Cl2N4S B4733823 3-{5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine

3-{5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine

Cat. No. B4733823
M. Wt: 351.3 g/mol
InChI Key: RUISTQICZWSQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-{5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine involves the inhibition of enzymes involved in the synthesis of essential biomolecules in bacteria, fungi, and cancer cells. The compound has been found to inhibit the growth of various bacterial and fungal strains and has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-{5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine exhibits low toxicity towards mammalian cells. However, the compound has been found to affect the activity of liver enzymes and can cause liver damage in high doses. The compound has also been found to affect the reproductive system in animals.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine in lab experiments include its broad-spectrum activity against bacteria, fungi, and cancer cells, its low toxicity towards mammalian cells, and its ease of synthesis. However, the compound has limitations such as its potential to cause liver damage and its effects on the reproductive system in animals.

Future Directions

Future research on 3-{5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine could focus on its potential use as a herbicide and insecticide. The compound could also be studied further for its potential use in cancer therapy. Future studies could also investigate the safety and toxicity of the compound in humans and animals. Additionally, the synthesis method could be further optimized to improve the yield and purity of the compound.
In conclusion, 3-{5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has been studied for its potential applications in various fields of science. The compound exhibits antibacterial, antifungal, and antitumor activities and has potential use as a herbicide and insecticide. Future research could focus on its potential use in cancer therapy and its safety and toxicity in humans and animals.

Scientific Research Applications

3-{5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine has been studied for its potential applications in various fields of science. It has been found to exhibit antibacterial, antifungal, and antitumor activities. The compound has also been studied for its potential use as a herbicide and insecticide.

properties

IUPAC Name

3-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4S/c1-21-14(11-3-2-6-18-8-11)19-20-15(21)22-9-10-4-5-12(16)13(17)7-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUISTQICZWSQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine
Reactant of Route 2
Reactant of Route 2
3-{5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine
Reactant of Route 3
Reactant of Route 3
3-{5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine
Reactant of Route 4
Reactant of Route 4
3-{5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine
Reactant of Route 5
Reactant of Route 5
3-{5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine
Reactant of Route 6
Reactant of Route 6
3-{5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.